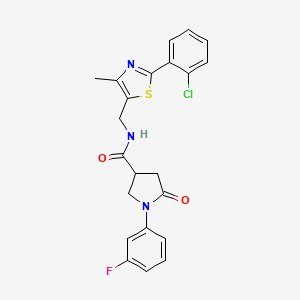

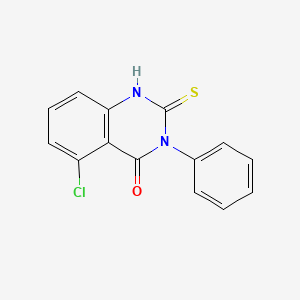

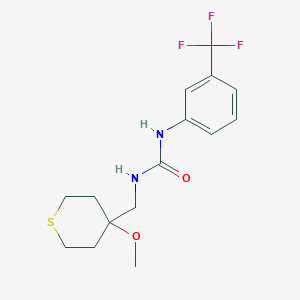

![molecular formula C18H19NO5 B2531571 N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2319806-81-8](/img/structure/B2531571.png)

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide" is a structurally complex molecule that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be used to infer potential properties and applications of the compound .

Synthesis Analysis

The synthesis of related compounds involves strategic modifications to improve binding affinity and biological activity. For instance, in the design of serotonin-3 (5-HT3) receptor antagonists, structural modifications led to the development of more potent compounds, as seen with the synthesis of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamides . Similarly, novel 2,3-dihydrobenzofuran derivatives were synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), with modifications at the electrophilic 2-position enhancing potency . These approaches could be relevant for the synthesis of the compound , suggesting that targeted structural modifications could yield a compound with desirable pharmacological properties.

Molecular Structure Analysis

The molecular structure of related compounds plays a crucial role in their biological activity. For example, the presence of a 4-hydroxy group and a benzofuran moiety is a common feature in compounds with significant pharmacological activity, such as the potential analgesics described in the synthesis of 4-hydroxy-1-methyl-2,2-dioxo-N-(1,3-thiazol-2-yl)-1Н-2λ6,1-benzothiazine-3-carboxamides . The structural similarities suggest that the compound "this compound" may also exhibit significant biological activity, potentially in the realm of analgesics or receptor antagonists.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include the formation of amide bonds and the introduction of substituents that can affect the binding affinity to biological targets. For instance, the synthesis of benzoxazine derivatives with modifications at the amino substituent led to compounds with high affinity for 5-HT3 receptors . Similarly, the introduction of substituted benzylidene derivatives at the 2-position of dihydrobenzofuran scaffolds resulted in improved inhibition of PARP-1 activity . These reactions are likely to be relevant for the synthesis and functionalization of the compound , indicating that careful selection of substituents could enhance its biological activity.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound "this compound" are not directly reported in the provided papers, the properties of structurally related compounds can provide some insights. Compounds with benzofuran and benzoxazine moieties typically exhibit moderate to high lipophilicity, which can influence their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME) . The presence of hydroxy groups may enhance solubility in aqueous media, which is beneficial for drug formulation. The amide bond is generally stable under physiological conditions, contributing to the compound's potential as a drug candidate .

Mécanisme D'action

Biochemical Pathways

The compound has been associated with the Nrf2/HO-1 pathway , which is involved in the response to oxidative stress and inflammation . .

Result of Action

The molecular and cellular effects of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide’s action would depend on its specific targets and mode of action. Given its association with the Nrf2/HO-1 pathway , it may have potential anti-inflammatory effects .

Propriétés

IUPAC Name |

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c20-17(16-10-23-14-4-1-2-5-15(14)24-16)19-11-18(21)8-3-6-13-12(18)7-9-22-13/h1-2,4-5,7,9,16,21H,3,6,8,10-11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXPRGBJKAVCLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C(C1)(CNC(=O)C3COC4=CC=CC=C4O3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

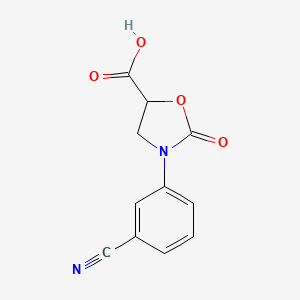

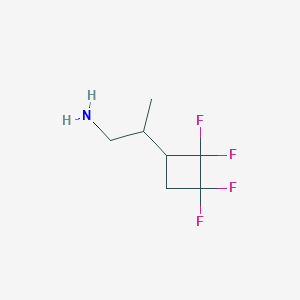

![(3Ar,6aS)-5-amino-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-2-one;hydrochloride](/img/structure/B2531490.png)

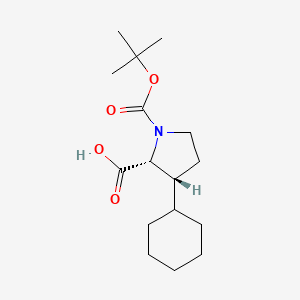

![2-(3,4-dimethoxyphenyl)-5-(2-morpholino-2-oxoethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2531491.png)

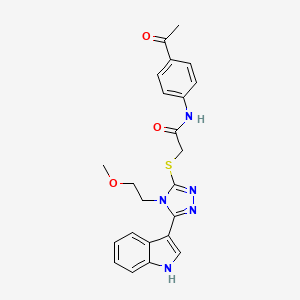

![3-[[4-Phenyl-5-(propylthio)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2531494.png)

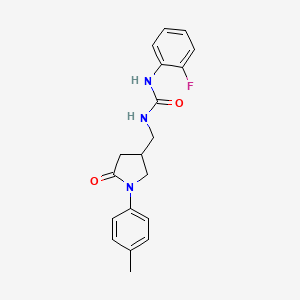

![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B2531505.png)

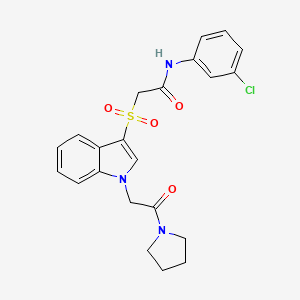

![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2531510.png)